molecular formula C22H16N6O5S B2523931 N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536717-01-8

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2523931
CAS No.: 536717-01-8
M. Wt: 476.47
InChI Key: HOUOFFUOGQZDQR-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H16N6O5S and its molecular weight is 476.47. The purity is usually 95%.
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Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological assays that highlight its activity.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring and a pyrimidoindole moiety. Its molecular formula is C18H16N4O3SC_{18}H_{16}N_4O_3S, and it has a molecular weight of approximately 368.41 g/mol. The presence of the nitrophenyl group and sulfur atom suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring followed by the introduction of the pyrimidoindole and sulfanyl groups. The detailed synthetic pathway can be summarized as follows:

  • Formation of the Oxazole Ring : Starting from appropriate precursors, the oxazole is synthesized through cyclization reactions.
  • Introduction of Pyrimidoindole : The nitrophenyl-substituted pyrimidoindole is then coupled with the oxazole derivative.
  • Final Acetamide Formation : The final step involves introducing the acetamide functionality.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, preliminary tests indicated high anti-lipid peroxidation activity at concentrations around 100 µM. The compound showed an inhibition rate of approximately 91.7% in lipid peroxidation assays using the AAPH protocol .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably:

  • Soybean Lipoxygenase Inhibition : The compound demonstrated moderate inhibition of soybean lipoxygenase with an IC50 value indicating low activity compared to more potent inhibitors .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the compound's potential as an anticancer agent. These studies typically involve various cancer cell lines where the compound's effectiveness is measured through cell viability assays (e.g., MTT assay). Results indicated that certain derivatives related to this compound exhibited cytotoxic effects at specific concentrations .

Case Studies

Several case studies highlight the biological relevance of compounds in this chemical class:

  • Case Study on Anticancer Activity : A study involving derivatives similar to this compound reported significant inhibition of tumor growth in xenograft models when treated with related compounds.
  • Anti-inflammatory Effects : Other related compounds have shown promise in inhibiting cyclooxygenase enzymes (COX-I and COX-II), suggesting potential anti-inflammatory applications .

Data Summary Table

Property Value
Molecular FormulaC18H16N4O3SC_{18}H_{16}N_4O_3S
Molecular Weight368.41 g/mol
Antioxidant Activity91.7% inhibition at 100 µM
Soybean Lipoxygenase IC50Moderate
CytotoxicitySignificant in vitro

Scientific Research Applications

Molecular Formula

The molecular formula of N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is C11H9N3O3C_{11}H_{9}N_{3}O_{3} with a molecular weight of 231.21 g/mol.

Structural Features

The compound features:

  • An oxazole ring
  • A pyrimidoindole moiety
  • A sulfonamide linkage

These structural characteristics contribute to its unique chemical behavior and biological activity.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows for the development of new derivatives that may exhibit enhanced properties or functionalities.

Biology

The compound can be utilized as a probe or tool for studying biological processes. Its interaction with various biological targets provides insights into cellular mechanisms and pathways.

Medicine

As a potential therapeutic agent, this compound has shown promise in treating diseases due to its biological activity.

Industry

In industrial applications, the compound may act as a precursor for manufacturing specialty chemicals or materials. Its synthesis can be optimized for large-scale production while adhering to green chemistry principles.

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

In vitro studies have demonstrated moderate to high antibacterial activity against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Bacillus cereus75
Klebsiella pneumoniae150

Cytotoxicity

Cytotoxicity studies on cancer cell lines revealed selective effects with IC50 values ranging from 20–40 µM across different cell lines.

Proposed Mechanism of Action:

  • Inhibition of bacterial cell wall synthesis.
  • Interference with DNA replication processes.

Molecular docking studies suggest effective binding to target enzymes involved in these processes.

Antibiotic Efficacy Study

A comprehensive study evaluated the antibiotic efficacy of the compound against several bacterial strains using standard protocols to determine MIC values. The results indicated promising antibacterial properties that warrant further investigation.

Cytotoxicity Assessment

A cytotoxicity assessment was conducted on various cancer cell lines using MTT assays. The findings suggest that the compound has selective cytotoxic effects against certain cancer types while exhibiting lower toxicity towards normal cells.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O5S/c1-12-10-17(26-33-12)24-18(29)11-34-22-25-19-15-4-2-3-5-16(15)23-20(19)21(30)27(22)13-6-8-14(9-7-13)28(31)32/h2-10,23H,11H2,1H3,(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUOFFUOGQZDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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